molecular formula C20H24N2O3S B3570565 N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide

N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide

Cat. No.: B3570565
M. Wt: 372.5 g/mol
InChI Key: ITKAJCWACBUBBD-UHFFFAOYSA-N
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Description

N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzenesulfonamide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide typically involves multiple steps One common route includes the reaction of 4-methylpiperidine with a suitable benzenesulfonyl chloride derivative under basic conditions to form the sulfonamide linkage

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors, where the reagents are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-(3-chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide

Uniqueness

N-methyl-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a benzenesulfonamide group makes it particularly interesting for medicinal chemistry applications, where it can serve as a versatile scaffold for drug development.

Properties

IUPAC Name

N-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-12-14-22(15-13-16)20(23)17-8-10-18(11-9-17)21(2)26(24,25)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKAJCWACBUBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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